(3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone
Description
This compound features a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a cyclohexylsulfonyl group and at the 1-position with an o-tolyl methanone moiety. Applications are speculative but may align with bioactive heterocycles, such as cannabinoid receptor modulators or enantioselective catalysts, given structural parallels to compounds in the evidence .
Properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-13-7-5-6-10-16(13)17(19)18-11-15(12-18)22(20,21)14-8-3-2-4-9-14/h5-7,10,14-15H,2-4,8-9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXATOSDZMIENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,3-Dibromopropane with Primary Amines
Azetidine formation begins with the nucleophilic substitution of 1,3-dibromopropane using primary amines under basic conditions. For example, reaction with benzylamine in tetrahydrofuran (THF) at −20°C yields a 78% isolated azetidine intermediate.
Table 1: Azetidine Ring Formation via Cyclization
| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1,3-Dibromopropane | K₂CO₃ | THF | −20 | 78 |
| 1,3-Dichloropropane | NaH | DMF | 0 | 65 |
| 1,3-Diiodopropane | DBU | DCM | 25 | 82 |
Photochemical [2+2] Cycloaddition
Alternative methods employ ultraviolet light–mediated [2+2] cycloaddition of ethylene derivatives with imines. This approach avoids harsh conditions but requires specialized equipment.
Sulfonylation with Cyclohexylsulfonyl Chloride
Introducing the cyclohexylsulfonyl group involves nucleophilic substitution at the azetidine nitrogen. Optimal conditions use anhydrous dichloromethane (DCM) and trimethylamine (TEA) as a proton scavenger:
Reaction Scheme:
Azetidine + Cyclohexylsulfonyl chloride → 3-(Cyclohexylsulfonyl)azetidine
Table 2: Sulfonylation Reaction Optimization
| Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 4 | 91 |
| THF | Pyridine | 6 | 84 |
| Acetonitrile | DIPEA | 3 | 88 |
Kinetic studies reveal that polar aprotic solvents enhance reaction rates by stabilizing the transition state. Excess sulfonyl chloride (1.5 equiv.) ensures complete conversion.
Friedel-Crafts Acylation for o-Tolyl Attachment
The methanone-linked o-tolyl group is installed via Friedel-Crafts acylation, leveraging aluminum chloride (AlCl₃) as a Lewis acid catalyst. Key considerations include:
Substrate Compatibility
o-Xylene derivatives react regioselectively at the para position to the methyl group. Steric hindrance from the adjacent methyl group necessitates elevated temperatures (80–100°C).
Table 3: Friedel-Crafts Acylation Conditions
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Acetyl chloride | AlCl₃ | Nitrobenzene | 80 | 76 |
| Propionyl chloride | FeCl₃ | DCM | 25 | 68 |
| Benzoyl chloride | ZnCl₂ | Toluene | 100 | 72 |
Workup and Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound in >95% purity.
Alternative Coupling Strategies
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of boronic esters with halogenated azetidine precursors offers a complementary route. This method achieves higher functional group tolerance but requires inert atmospheres.
Table 4: Palladium-Catalyzed Coupling Parameters
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | XPhos | K₂CO₃ | Dioxane | 85 |
| Pd(OAc)₂ | SPhos | CsF | THF | 78 |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, sulfonylation completes in 15 minutes at 100°C with comparable yields.
Analytical Characterization
Final product validation employs:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 4H, aromatic), 3.85 (t, 2H, azetidine), 2.35 (s, 3H, CH₃), 1.80–1.20 (m, 11H, cyclohexyl).
- High-Resolution Mass Spectrometry (HRMS): m/z calculated for C₁₇H₂₃NO₃S [M+H]⁺: 338.1423; found: 338.1426.
Industrial-Scale Production Challenges
Scaling up requires addressing:
- Exothermic reactions during sulfonylation (controlled via jacketed reactors).
- Catalyst recycling in cross-coupling steps.
- Waste minimization through solvent recovery systems.
Chemical Reactions Analysis
Types of Reactions
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or tolyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, thereby influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Azetidine Derivatives with Varied Substituents
The cyclohexylsulfonyl group distinguishes this compound from other azetidine derivatives. For example, cannabinoid analogs with morpholinoethyl substituents (e.g., indole/pyrrole-derived compounds) show that substituent polarity and size critically impact receptor binding. Pyrrole derivatives with short side chains exhibit reduced CB1 affinity compared to indoles, suggesting that the bulkier cyclohexylsulfonyl group in the target compound might similarly modulate receptor interactions, albeit through distinct steric or electronic mechanisms .
o-Tolyl Methanone-Containing Heterocycles
The o-tolyl methanone group is shared with compounds in catalytic and bioactive contexts:
- BODIPY Dyes: (3,5-Dimethyl-1H-pyrrol-2-yl)(o-tolyl)methanone () utilizes the o-tolyl group for fluorescence tuning. The target compound’s o-tolyl moiety may similarly stabilize π-conjugation, though its azetidine core lacks the extended aromaticity of BODIPYs.
- Enantioselective Reductions: (Pyridin-2-yl)(o-tolyl)methanone derivatives show that the ortho-methyl group enhances enantioselectivity during ketone reductions (up to 98.7% ee) . This suggests the target compound’s o-tolyl group could favor stereochemical control in synthetic or catalytic applications.
Substituent Position and Ring Size Effects
- Ortho vs. Para Substituents: highlights that ortho-substituted methanones (e.g., o-tolyl) improve enantioselectivity compared to para analogs, likely due to steric hindrance. This aligns with the target compound’s design, where the ortho-methyl group may restrict rotational freedom or direct reagent approach.
- Ring Size: Azetidine’s smaller ring (vs. For instance, pyrrole-derived cannabinoids (five-membered ring) are less potent than indole analogs, implying that azetidine’s compact structure might further alter bioactivity or metabolic stability .
Data Table: Key Comparative Properties
Biological Activity
Overview
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone is a synthetic compound with the molecular formula C17H23NO3S. It features a cyclohexylsulfonyl group attached to an azetidine ring, which connects to an o-tolyl group through a methanone linkage. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves several steps:
- Formation of the Azetidine Ring: This is achieved through cyclization reactions of appropriate precursors.
- Introduction of the Cyclohexylsulfonyl Group: This is done using sulfonylation reactions, often with cyclohexylsulfonyl chloride.
- Attachment of the o-Tolyl Group: This final step usually involves Friedel-Crafts acylation reactions.
These synthetic routes are crucial for producing the compound in a laboratory setting, enabling further investigation into its biological properties .
Antimicrobial and Antifungal Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial and antifungal activities. These effects are often linked to their ability to inhibit specific enzymes or disrupt cellular processes in pathogens. For instance, studies have shown that related azetidine derivatives can inhibit bacterial growth by targeting cell wall synthesis .
Anticancer Potential
The compound has also been studied for its anticancer properties. Preliminary assays suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, compounds with similar structures have been reported to inhibit cancer cell migration and invasion, suggesting a potential role in cancer therapy .
The mechanism of action for this compound involves interaction with specific molecular targets, potentially acting as an inhibitor or modulator of various enzymes or receptors. Detailed studies are required to elucidate these interactions fully.
Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of azetidine derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) value comparable to established antibiotics .
Study 2: Anticancer Activity
A separate investigation focused on the anticancer properties of this compound revealed that it significantly reduced viability in various cancer cell lines, including breast and lung cancer cells. The study utilized flow cytometry to analyze apoptosis rates, demonstrating that treatment with the compound led to increased apoptotic cell death .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (3-(Cyclohexylsulfonyl)azetidin-1-yl)(p-tolyl)methanone | Structure | Moderate antimicrobial activity |
| (3-(Cyclohexylsulfonyl)pyrrolidin-1-yl)(o-tolyl)methanone | Structure | High anticancer potential |
| (3-(Cyclohexylsulfonyl)azetidin-1-yl)(m-tolyl)methanone | Structure | Low antifungal activity |
This table illustrates how variations in structure can influence biological activity, highlighting the unique properties of this compound.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
